Bienvenue dans la boutique en ligne BenchChem!

Thiazovivin

ROCK inhibition enzymatic assay potency comparison

Thiazovivin (TZV) offers a 5-fold concentration advantage over Y-27632—achieving equivalent hESC protection at 2 μM vs. 10 μM—while uniquely preserving dissociated hESCs in ECM-free conditions. Combined with SB431542 (2 μM) and PD0325901 (0.5 μM), Thiazovivin at 0.5 μM drives >200-fold iPSC reprogramming efficiency, validated in human urine-derived cells and rare patient samples. Unlike fasudil, HA-1100, or OXA-06, TZV supports conditional reprogramming of primary keratinocytes. Optimal for single-cell cloning, cryorecovery, and Lgr5+ intestinal stem cell organoid culture. ≥98% HPLC purity ensures reproducible, citation-backed performance.

Molecular Formula C15H13N5OS
Molecular Weight 311.4 g/mol
CAS No. 1226056-71-8
Cat. No. B611337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazovivin
CAS1226056-71-8
SynonymsThiazovivin
Molecular FormulaC15H13N5OS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=NC=NC=C3
InChIInChI=1S/C15H13N5OS/c21-14(17-8-11-4-2-1-3-5-11)12-9-22-15(19-12)20-13-6-7-16-10-18-13/h1-7,9-10H,8H2,(H,17,21)(H,16,18,19,20)
InChIKeyDOBKQCZBPPCLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiazovivin (CAS 1226056-71-8): ROCK Inhibitor for iPSC Reprogramming and hESC Survival Applications


Thiazovivin (TZV, CAS 1226056-71-8) is a cell-permeable aminothiazolo-carboxamide small molecule that functions as a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase regulating cell polarity, contraction, and actin cytoskeleton reorganization . Originally identified in a chemical screening platform for improved induction of human induced pluripotent stem cells (iPSCs) [1], Thiazovivin exhibits an IC₅₀ of 0.5 μM against ROCK in cell-free assays and is commercially available at ≥98% purity from multiple reputable vendors . Its core applications include promoting human embryonic stem cell (hESC) survival after single-cell dissociation, enhancing iPSC reprogramming efficiency when used in defined small-molecule cocktails, and stabilizing E-cadherin-mediated cell-cell adhesion [1][2].

Why Thiazovivin (CAS 1226056-71-8) Cannot Be Substituted with Generic ROCK Inhibitors Without Validation


ROCK inhibitors exhibit substantial functional divergence in stem cell applications despite sharing a nominal molecular target. Direct comparative studies demonstrate that different ROCK inhibitors produce distinct cellular outcomes: at equivalent functional concentrations, Thiazovivin (2 μM) and Y-27632 (10 μM) achieve comparable hESC protection, yet Thiazovivin requires a 5-fold lower molar concentration [1][2]. Conversely, alternative ROCK inhibitors including HA-1100, fasudil, and OXA-06 fail to promote conditional reprogramming of human foreskin keratinocytes (HFKs) at the concentrations tested, whereas Thiazovivin and Y-27632 support viable cell adhesion [3]. Furthermore, Thiazovivin uniquely protects dissociated hESCs even in the complete absence of extracellular matrix (ECM)—a property not shared by the integrin agonist Ptn . Chroman 1, a newer ultra-potent ROCK inhibitor with picomolar IC₅₀ values, outperforms Thiazovivin in potency but shows different concentration-dependent toxicity profiles, with Thiazovivin exhibiting cytotoxic effects at elevated concentrations [4]. These functional disparities preclude simple one-for-one substitution without application-specific validation.

Thiazovivin (CAS 1226056-71-8): Head-to-Head Comparative Evidence for Scientific Selection


ROCK Enzymatic Inhibition Potency: Thiazovivin Demonstrates 5-Fold Higher Potency than Y-27632

In direct ROCK enzymatic activity assays, Thiazovivin exhibits approximately 5-fold greater potency than Y-27632, the most widely used ROCK inhibitor in stem cell culture [1]. At a concentration of 2 μM, Thiazovivin achieves 71% inhibition of ROCK enzymatic activity, whereas Y-27632 requires substantially higher concentrations to achieve comparable inhibition . This quantitative potency difference translates directly to reduced compound usage in cell culture applications, with Thiazovivin typically employed at 2 μM versus Y-27632 at 10 μM for equivalent functional protection of hESCs [1].

ROCK inhibition enzymatic assay potency comparison

hESC Protection at Reduced Concentration: Thiazovivin (2 μM) Matches Y-27632 (10 μM) Efficacy

Head-to-head functional comparison in human embryonic stem cell (hESC) survival assays demonstrates that Thiazovivin at 2 μM inhibits ROCK activity and protects hESCs at a similar level as Y-27632 at 10 μM . Both compounds suppress hyperactivation of Rho-ROCK signaling triggered by single-cell dissociation and stabilize newly synthesized cell surface E-cadherin, promoting cell-cell adhesion and preventing trypsinization-induced apoptosis . Quantitative TUNEL analysis confirms that Thiazovivin at 2 μM reduces trypsinization-induced apoptosis in Matrigel cultures to 12% TUNEL-positive cells versus 81% with DMSO vehicle control .

hESC survival single-cell dissociation ROCK inhibitor comparison

iPSC Reprogramming Efficiency: Thiazovivin-Containing Cocktail Achieves >200-Fold Enhancement

In systematic combinatorial screening for chemical enhancement of iPSC generation, the addition of Thiazovivin (0.5 μM) to a base cocktail containing SB431542 (2 μM, TGFβ/ALK5 inhibitor) and PD0325901 (0.5 μM, MEK inhibitor) produces a >200-fold overall improvement in iPSC generation efficiency from human fibroblasts virally transduced with the four transcription factors (Oct4, Klf4, Sox2, c-Myc) relative to 4-TF induction alone [1]. The SB431542 + PD0325901 dual inhibition alone yields >50-fold improvement; inclusion of Thiazovivin further multiplies this enhancement to >200-fold, demonstrating its unique additive contribution to the reprogramming process .

iPSC reprogramming small molecule cocktail efficiency enhancement

ECM-Independent hESC Protection: Thiazovivin Functions Without Extracellular Matrix Support

Unlike other compounds that require ECM attachment for cytoprotection, Thiazovivin uniquely protects dissociated individual hESCs even in the complete absence of extracellular matrix. In non-coated plates, Thiazovivin at 2 μM limits TUNEL-positive apoptotic cells to 24%, compared to 90% TUNEL-positive cells with the integrin agonist Ptn under identical conditions . This ECM-independent protection represents a functional differentiation from both integrin-targeting compounds and other ROCK inhibitors whose protective effects are matrix-dependent [1].

anoikis protection ECM-independent survival hESC single-cell culture

Comparative Concentration-Dependent Toxicity Profile: Thiazovivin Shows Elevated Cytotoxicity at Higher Doses

In a quantitative high-throughput screening (qHTS) study directly comparing multiple ROCK inhibitors, Thiazovivin exhibits a distinct concentration-response profile characterized by toxic effects at higher concentrations. Dose-response curves generated using CellTiter-Glo (CTG) viability assays normalized to 10 μM Y-27632 show that Thiazovivin reduces cell viability at elevated concentrations, whereas Chroman 1 and Y-27632 maintain broader therapeutic windows [1]. This narrow effective concentration range necessitates careful titration in experimental protocols: Thiazovivin is typically used at 0.5-2 μM, with concentrations exceeding this range potentially inducing cytotoxicity rather than cytoprotection .

concentration-response toxicity profile ROCK inhibitor safety window

Thiazovivin (CAS 1226056-71-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Efficiency iPSC Reprogramming with Defined Small-Molecule Cocktails

Thiazovivin is an essential component of optimized iPSC reprogramming protocols requiring maximal efficiency from limited somatic cell populations. When combined with SB431542 (ALK5 inhibitor, 2 μM) and PD0325901 (MEK inhibitor, 0.5 μM), Thiazovivin at 0.5 μM contributes to a >200-fold enhancement in iPSC generation efficiency relative to transcription factor transduction alone . This application is particularly valuable for reprogramming challenging cell types—including human urine-derived cells, where modified cocktails containing Thiazovivin achieved 170-fold improved efficiency [6]—and for laboratories working with precious or rare patient-derived samples where maximizing output per input cell is critical .

Single-Cell hESC/iPSC Passaging and Clonal Expansion Workflows

Thiazovivin at 2 μM provides equivalent protection to Y-27632 at 10 μM during hESC and iPSC single-cell dissociation and replating, offering a 5-fold concentration advantage that reduces total chemical burden . This application is optimal for routine stem cell maintenance, clonal selection following gene editing, and single-cell cloning workflows where maintaining pluripotency and viability post-dissociation is essential [6]. The compound's ability to protect dissociated hESCs even in the absence of ECM (24% TUNEL-positive vs 90% with Ptn) provides additional flexibility for laboratories seeking to reduce or eliminate expensive ECM coatings during critical manipulations .

Stem Cell Cryopreservation and Post-Thaw Recovery Protocols

ROCK inhibitors including Thiazovivin have been demonstrated to effectively maintain pluripotency and increase viability of stem cells after freezing and thawing . Thiazovivin supplementation during the first 24 hours post-thaw significantly increases attachment, survival, and viability of hPSCs, making it a validated component of cryopreservation recovery protocols [6]. This application is particularly relevant for biobanking facilities, core laboratories, and industrial-scale cell manufacturing operations where maximizing viable cell recovery post-cryopreservation directly impacts operational efficiency and product consistency [6].

Intestinal Stem Cell Organoid Culture and Colony Formation Assays

In Lgr5-GFP-high intestinal stem cell (ISC) culture systems, incubation with Thiazovivin in combination with the GSK3β inhibitor Laduviglusib (CHIR99021) results in colony formation by 25% to 30% of single-sorted ISCs . This application is specifically relevant for gastrointestinal organoid research, intestinal epithelial biology studies, and regenerative medicine applications involving ex vivo expansion of intestinal stem cells. The quantifiable colony-forming efficiency provides a reproducible benchmark for experimental standardization and quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazovivin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.